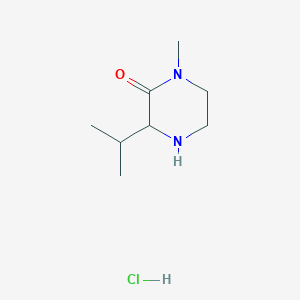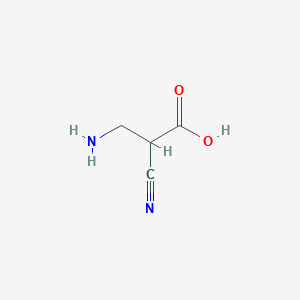![molecular formula C8H7IN2 B1372186 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1138443-83-0](/img/structure/B1372186.png)
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C8H7IN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is 258.06 g/mol . The InChI code is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) and the SMILES string is Cc1cnc2[nH]cc(I)c2c1 .Physical And Chemical Properties Analysis
“3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid substance . Its molecular weight is 258.06 g/mol . The InChI code is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) and the SMILES string is Cc1cnc2[nH]cc(I)c2c1 .Aplicaciones Científicas De Investigación
Functionalization for Agrochemicals and Materials
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in functionalization towards agrochemicals and functional materials. Studies have shown the introduction of amino groups to form multidentate agents, leading to the creation of podant-type compounds and polyacetylene with pyrrolo[2,3-b]pyridyl groups. These functionalizations have applications in the development of agrochemicals and materials with enhanced properties (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Synthesis of Pyrrolo-Pyridines
The synthesis of pyrrolo-pyridines from 3-methylazines has been achieved through reactions with benzonitrile. This process is significant for the creation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, highlighting the compound's role in synthetic chemistry and its potential for further chemical transformations (Davis, Wakefield, & Wardell, 1992).
Palladium-Catalyzed Heteroannulation
Palladium-catalyzed heteroannulation has been employed for synthesizing 2,3-disubstituted pyrrolo[2,3-b]pyridines. This methodology illustrates the versatility of 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine in palladium-catalyzed reactions, enabling the creation of various substituted derivatives (Park, Choi, Yum, & Ha, 1998).
Formation of Iodinated Derivatives
The compound has been used in the formation of iodinated derivatives such as 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines. These derivatives have been further functionalized through palladium-catalyzed reactions, demonstrating the compound's utility in creating diverse molecular structures (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).
Antitumor Activity in Nortopsentin Analogues
A study highlighted the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, exhibiting significant antitumor activity in experimental models of malignant peritoneal mesothelioma. This indicates its potential in medicinal chemistry for developing novel anticancer agents (Carbone et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTAZURMHGAKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673826 | |
| Record name | 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138443-83-0 | |
| Record name | 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)


![2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372109.png)




![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)




